1-Benzyl-2-ethylbenzene
Description
1-Benzyl-2-ethylbenzene (IUPAC name: Benzene, 1-ethyl-2-(phenylmethyl); CAS 28122-25-0) is a disubstituted benzene derivative with a benzyl (-CH₂C₆H₅) and ethyl (-CH₂CH₃) group at the 1- and 2-positions, respectively. Its molecular formula is C₁₅H₁₆, with a molecular weight of 196.29 g/mol and an InChIKey of SADTWSHFQKKIAT-UHFFFAOYSA-N . Key physical properties include a liquid-phase combustion enthalpy (ΔcH°liquid) of -1964 kcal/mol, indicative of its stability and energy content.
Properties
CAS No. |
28122-25-0 |
|---|---|
Molecular Formula |
C15H16 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-benzyl-2-ethylbenzene |
InChI |
InChI=1S/C15H16/c1-2-14-10-6-7-11-15(14)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
InChI Key |
SADTWSHFQKKIAT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethylbenzene (CAS 100-41-4)
- Molecular Formula : C₈H₁₀
- Molecular Weight : 106.17 g/mol
- Structure: A monosubstituted benzene with a single ethyl group.
- Properties : Ethylbenzene is a volatile liquid (boiling point: 136°C) widely used in styrene production. Its simpler structure results in lower combustion enthalpy compared to 1-Benzyl-2-ethylbenzene. Toxicity studies highlight respiratory and dermal hazards .
| Property | This compound | Ethylbenzene |
|---|---|---|
| Molecular Weight | 196.29 g/mol | 106.17 g/mol |
| Combustion Enthalpy | -1964 kcal/mol | ~-5000 kJ/mol* |
| Substituent Complexity | High (benzyl + ethyl) | Low (ethyl only) |
*Ethylbenzene’s combustion enthalpy is extrapolated from hydrocarbon trends .
1-Allyl-2-methylbenzene (CAS 1587-04-8)
- Molecular Formula : C₁₀H₁₂
- Molecular Weight : 132.21 g/mol
- Structure : Features an allyl (-CH₂CHCH₂) and methyl (-CH₃) group.
- Properties : The allyl group introduces unsaturation, altering reactivity (e.g., susceptibility to polymerization) compared to the saturated benzyl group in this compound. Applications include organic synthesis intermediates .
Benzene, 1-methyl-3-[(1E)-2-phenylethenyl]- (CAS not specified)
- Molecular Formula : C₁₅H₁₄
- Structure : Contains a styryl (-CH=CHC₆H₅) group and methyl group.
- Properties : The conjugated double bond in the styryl group enhances UV absorption (λmax ~250–280 nm), a feature absent in this compound. Such derivatives are used in photochemical studies .
2,3-Diphenylbutane (CAS 1889-67-4)
- Molecular Formula : C₁₆H₁₈
- Structure : Two benzene rings linked via a dimethyl-ethanediyl bridge.
- Properties : The rigid bridge reduces conformational flexibility compared to this compound, impacting melting points and solubility .
Data Tables for Key Compounds
Table 1: Structural and Physical Properties
| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | 28122-25-0 | C₁₅H₁₆ | 196.29 | Benzyl, ethyl |
| Ethylbenzene | 100-41-4 | C₈H₁₀ | 106.17 | Ethyl |
| 1-Allyl-2-methylbenzene | 1587-04-8 | C₁₀H₁₂ | 132.21 | Allyl, methyl |
| Benzene, 1-methyl-3-[(1E)-2-phenylethenyl]- | N/A | C₁₅H₁₄ | 194.28 | Styryl, methyl |
| 2,3-Diphenylbutane | 1889-67-4 | C₁₆H₁₈ | 210.31 | Dimethyl-ethanediyl bridge |
Research Findings and Trends
- Substituent Effects : Bulky groups (e.g., benzyl) increase molecular weight and combustion enthalpy but reduce volatility. Conjugated systems (e.g., styryl) enhance UV activity .
- Synthetic Utility : Allyl and styryl derivatives are more reactive in polymerization or photochemical reactions, whereas this compound’s stability suits it for catalytic processes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
